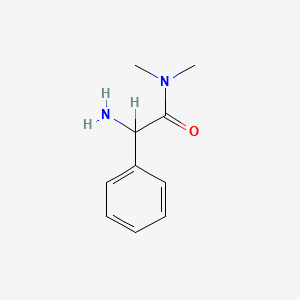

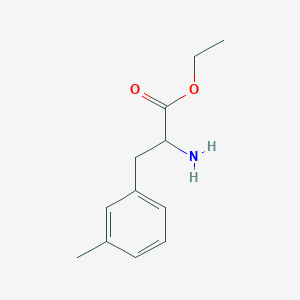

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

- The compound has been used in various chemical reactions. For instance, the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide resulted in several derivatives, demonstrating its reactivity and potential for synthesizing diverse compounds (Kawashima & Tabei, 1986).

Heterocyclic Derivative Synthesis

- This compound has been involved in the synthesis of new heterocyclic derivatives. For example, a study synthesized a heterocyclic derivative through palladium-catalyzed oxidative cyclization-methoxycarbonylation, showcasing its utility in creating complex molecular structures (Pancrazzi et al., 2017).

Colorimetric Sensing of Anions

- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound , have been synthesized and used for the colorimetric sensing of fluoride anions, indicating potential applications in analytical chemistry (Younes et al., 2020).

Synthesis of Bactericidal Agents

- Related benzamide derivatives have been assessed as bactericidal agents, specifically against methicillin-resistant Staphylococcus aureus (MRSA), highlighting potential applications in developing new antimicrobial compounds (Zadrazilova et al., 2015).

Metal-Organic Frameworks

- Carboxylate-assisted acylamide metal–organic frameworks have been synthesized using related compounds, which might have implications for materials science and nanotechnology (Sun et al., 2012).

Synthesis of Novel Enaminones

- The compound has been used in the synthesis of enaminones, a class of organic compounds, which could have implications in various chemical synthesis and pharmaceutical research (Brbot-Šaranović et al., 2000).

Synthesis of Indenone Derivatives

- It has been involved in the synthesis of indenone derivatives, demonstrating its potential in organic chemistry and drug discovery (Rostami et al., 2011).

Synthesis of Antimicrobial Agents

- Novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole, and thiophene derivatives, potentially including the compound , have been synthesized and assessed for antimicrobial activity, underscoring its relevance in medicinal chemistry (Refat & Fadda, 2013).

Synthesis of Pseudopeptidic Diazepines

- The compound has been used in the synthesis of pseudopeptidic diazepines, which could have applications in drug development and pharmaceutical research (Lecinska et al., 2010).

properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-2-12-23-21(27)17(13-22)18-15-10-6-7-11-16(15)19(24-18)25-20(26)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,26)/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAOXZMLVKXCID-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)